5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyrimidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions . The pyrimidine-dione moiety can be introduced through a subsequent reaction involving the condensation of barbituric acid derivatives with the oxadiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and are used in various applications.
Pyrimidine derivatives: Have comparable core structures and are widely studied for their biological activities.
Uniqueness
What sets 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione apart is its unique combination of an oxadiazole ring and a pyrimidine-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H13N5O3 |
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Molecular Weight |
251.24 g/mol |
IUPAC Name |
5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O3/c1-5(2)15-4-6(9(16)13-10(15)17)8-12-7(3-11)18-14-8/h4-5H,3,11H2,1-2H3,(H,13,16,17) |
InChI Key |
NUNBYXCNMMXENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)NC1=O)C2=NOC(=N2)CN |
Origin of Product |
United States |
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